![molecular formula C22H21N5O2 B11009915 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11009915.png)
3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a unique structure combining a benzotriazinone moiety with a pyridoindole system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridoindole Core: This can be achieved through Fischer indolization, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring system.
Attachment of the Benzotriazinone Moiety: The benzotriazinone ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazinone and pyridoindole derivatives .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent . Its mechanism of action involves:
- Inhibition of cancer cell proliferation.
- Induction of apoptosis in various cancer cell lines.
Studies have shown that the compound interacts with specific molecular targets within cancer cells, which may lead to selective therapeutic effects compared to other compounds in its class .
Therapeutic Applications
The compound's potential therapeutic applications include:
- Cancer Treatment : Investigated for its efficacy against multiple cancer types through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Preliminary studies suggest the compound may possess antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa.
- Neurological Disorders : The structural characteristics may suggest potential use in treating neurodegenerative diseases by targeting specific pathways related to neuronal health .
Synthesis and Development
The synthesis of 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step synthetic pathways starting from readily available precursors. Key factors influencing synthesis include:
- Temperature and Solvent Choice : Optimizing these conditions can enhance yield and purity.
- Catalysts : The use of specific catalysts can improve reaction efficiency.
The synthetic routes are crucial for scaling up production for further biological testing and potential clinical applications .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : Demonstrated significant inhibition of tumor growth in various cancer cell lines.
- Animal Models : Showed promising results in reducing tumor size and improving survival rates in xenograft models.
These studies underscore the compound's potential as a lead candidate for drug development targeting specific cancers .
Mechanism of Action
The mechanism of action of 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure and exhibit similar biological activities.
Benzotriazinone Derivatives: Compounds such as 1,2,3-benzotriazin-4(3H)-one and its derivatives have similar chemical properties and applications.
Uniqueness
3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one is unique due to its combined structure of benzotriazinone and pyridoindole, which may confer distinct biological activities and chemical properties compared to its individual components .
Biological Activity
The compound 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one is a novel small molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.
Structural Characteristics
The compound features a complex structure comprising a benzotriazinone core linked to a tetrahydropyridoindole moiety. Its structural formula can be represented as follows:
This structure is significant as it combines multiple pharmacophoric elements that may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds related to the pyrido[4,3-b]indole core exhibit significant anticancer properties. For instance, studies have shown that derivatives of this core can act as potent inhibitors of various kinases involved in cancer progression. Specifically:
- Inhibition of Kinases : The compound has been noted to inhibit key signaling pathways such as MEK/ERK, which are often dysregulated in cancers. In vitro assays demonstrated that it effectively reduced cell proliferation in several cancer cell lines at micromolar concentrations .
Potentiation of CFTR Function
Another area of interest is the compound's potential as a potentiator for CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). Compounds with similar structures have shown promise in improving the function of mutant CFTR channels associated with cystic fibrosis. A study highlighted the efficacy of tetrahydro-pyridoindole derivatives in enhancing CFTR activity in cellular models .
Case Study 1: Anticancer Activity
In one study focusing on the anticancer effects , the compound was tested against various leukemia cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study 2: CFTR Modulation
In another investigation into CFTR modulation , researchers synthesized several derivatives based on the tetrahydropyridoindole scaffold. One specific enantiomer demonstrated a significant ability to rescue the gating defect in F508del-CFTR mutants in vitro. This highlights the potential therapeutic application of such compounds in treating cystic fibrosis .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H21N5O2/c28-21(10-5-12-27-22(29)16-7-2-4-9-20(16)24-25-27)26-13-11-19-17(14-26)15-6-1-3-8-18(15)23-19/h1-4,6-9,23H,5,10-14H2 |
InChI Key |
DOKFPUTZVZGOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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